molecular formula C14H18N2O2S B6497462 3,3-dimethyl-4-[3-(methylsulfanyl)benzoyl]piperazin-2-one CAS No. 952834-98-9

3,3-dimethyl-4-[3-(methylsulfanyl)benzoyl]piperazin-2-one

Cat. No.: B6497462
CAS No.: 952834-98-9
M. Wt: 278.37 g/mol
InChI Key: ZDOLRIUZNGHEQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-dimethyl-4-[3-(methylsulfanyl)benzoyl]piperazin-2-one is a synthetic organic compound with the molecular formula C14H18N2O2S. This compound features a piperazine ring substituted with a benzoyl group and a methylsulfanyl group, making it an interesting subject for various chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-4-[3-(methylsulfanyl)benzoyl]piperazin-2-one typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

    Introduction of the Benzoyl Group: The benzoyl group is introduced via acylation reactions, often using benzoyl chloride in the presence of a base such as pyridine or triethylamine.

    Addition of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through nucleophilic substitution reactions, using reagents like methylthiol or its derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-4-[3-(methylsulfanyl)benzoyl]piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted piperazines.

Scientific Research Applications

3,3-dimethyl-4-[3-(methylsulfanyl)benzoyl]piperazin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-4-[3-(methylsulfanyl)benzoyl]piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl and methylsulfanyl groups may play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3,3-dimethyl-4-benzoylpiperazin-2-one: Lacks the methylsulfanyl group, which may affect its biological activity and chemical reactivity.

    4-[3-(methylsulfanyl)benzoyl]piperazin-2-one: Lacks the 3,3-dimethyl substitution, which may influence its steric properties and interactions with molecular targets.

Uniqueness

3,3-dimethyl-4-[3-(methylsulfanyl)benzoyl]piperazin-2-one is unique due to the presence of both the 3,3-dimethyl and methylsulfanyl groups, which can significantly impact its chemical reactivity and biological activity. These structural features may enhance its potential as a versatile compound in various research and industrial applications.

Properties

IUPAC Name

3,3-dimethyl-4-(3-methylsulfanylbenzoyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-14(2)13(18)15-7-8-16(14)12(17)10-5-4-6-11(9-10)19-3/h4-6,9H,7-8H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDOLRIUZNGHEQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NCCN1C(=O)C2=CC(=CC=C2)SC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.